1-[Bis(dimethylamino)phosphanyl]pyridin-1-ium
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Overview
Description
1-[Bis(dimethylamino)phosphanyl]pyridin-1-ium is a compound known for its significant role in organic synthesis, particularly in peptide coupling reactions. It is a highly efficient coupling reagent used in both solid and solution phase peptide synthesis. The compound is recognized for its ability to provide better coupling yields with less enantiomerization compared to other reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(dimethylamino)phosphanyl]pyridin-1-ium typically involves the reaction of pyridine with bis(dimethylamino)phosphanyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[Bis(dimethylamino)phosphanyl]pyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Generation of phosphines.
Substitution: Production of substituted pyridinium salts.
Scientific Research Applications
1-[Bis(dimethylamino)phosphanyl]pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis, facilitating the formation of amide bonds with high efficiency and low racemization.
Biology: Employed in the synthesis of biologically active peptides and proteins, aiding in the study of their structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-[Bis(dimethylamino)phosphanyl]pyridin-1-ium involves the activation of carboxyl groups in amino acids or peptides, facilitating their reaction with amines to form amide bonds. The compound acts as a coupling reagent, forming an active ester intermediate that readily reacts with nucleophiles. The molecular targets include carboxyl and amino groups, and the pathways involved are primarily related to peptide bond formation.
Comparison with Similar Compounds
1-[Bis(dimethylamino)phosphanyl]pyridin-1-ium is unique in its high efficiency and low racemization in peptide coupling reactions. Similar compounds include:
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate: Known for its use in peptide synthesis with similar efficiency.
4-Dimethylamino-pyridin-1-ium uracil-1-acetate: Used in various organic synthesis reactions, but with different reactivity and applications.
These compounds share some functional similarities but differ in their specific applications and efficiency in various reactions.
Properties
CAS No. |
61770-34-1 |
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Molecular Formula |
C9H17N3P+ |
Molecular Weight |
198.23 g/mol |
IUPAC Name |
N-[dimethylamino(pyridin-1-ium-1-yl)phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H17N3P/c1-10(2)13(11(3)4)12-8-6-5-7-9-12/h5-9H,1-4H3/q+1 |
InChI Key |
NKZVRZSMFVAZCB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P([N+]1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
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